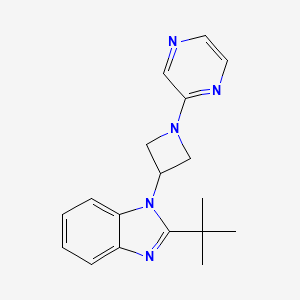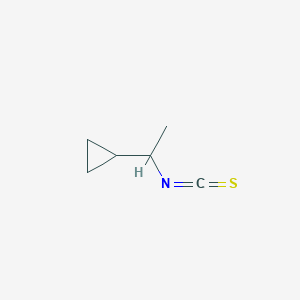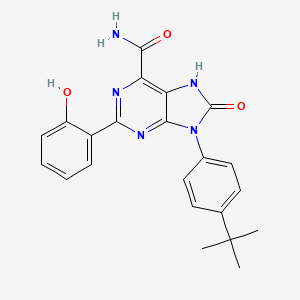![molecular formula C16H20N6O B2368672 3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol CAS No. 897619-16-8](/img/structure/B2368672.png)
3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds that contain a pyrazolo[3,4-d]pyrimidine ring system . They are structurally similar to purines and isomeric to pteridines, which are compounds that make up nucleic and folic acids .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been described in the literature . The process involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This results in pyrazolo[3,4-d]pyrimidines with alkyl, aryl, and hetaryl substituents .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a privileged structure in medicinal chemistry due to its high potential for application .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acylation and cyclization . The acylation of 5-acetyl-4-aminopyrimidines is followed by cyclization by the action of NH4OAc .Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyrazolo[1,5-a]pyrimidine, structurally similar to the queried compound, showcases a broad range of medicinal properties. It serves as a cornerstone for developing drug-like candidates with potential applications in treating cancer, central nervous system disorders, infectious diseases, and more. Structure-activity relationship (SAR) studies emphasize the versatility and promise of this scaffold in medicinal chemistry, inspiring ongoing exploration for novel therapeutic agents (Cherukupalli et al., 2017).
Anticancer Research
The fusion of pyrazolo[1,5-a]pyrimidine structures with other pharmacophoric groups has led to the identification of compounds with significant anticancer activities. These include derivatives acting through various mechanisms such as DNA interaction, enzyme inhibition, and modulation of cellular pathways critical in cancer progression. The flexibility in chemical modifications allows for the precise targeting of malignant cells, highlighting the scaffold's potential in oncology research (Mohamed & Mahmoud, 2019).
Optoelectronic Materials
Research into quinazolines and pyrimidines, related to the queried chemical structure, reveals their significant application in developing optoelectronic materials. These materials are vital for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of pyrazolo[3,4-d]pyrimidine derivatives into π-extended conjugated systems demonstrates their value in creating novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and potential applications in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Green Chemistry and Catalysis
The pyranopyrimidine core, relevant to the queried compound's chemical family, serves as a key precursor in green chemistry, demonstrating broad synthetic applications and bioavailability. The development of these scaffolds through one-pot multicomponent reactions using diversified hybrid catalysts showcases the integration of sustainable practices in chemical synthesis. This approach not only fosters the development of lead molecules but also aligns with the principles of green chemistry by minimizing waste and optimizing reaction conditions (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Target of Action
The primary targets of this compound appear to be Toll-like receptors (TLRs) , specifically TLR-2, TLR-4, and TLR-5 . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses.
Mode of Action
The compound interacts with its targets by modulating the Wnt/β-catenin signaling pathway , a crucial pathway involved in cell proliferation, differentiation, and immune response . It induces the rapid phosphorylation of NFκB p65 at Ser536 and abrogates total IκB, leading to an increase in pro-inflammatory cytokine production in naive monocytes . In tlr2, -4, and -5-engaged monocytes, the compound suppresses cytokine production .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway and the NFκB pathway . The Wnt/β-catenin pathway is involved in various cellular processes, including cell proliferation, differentiation, and immune response. The NFκB pathway is a key regulator of immune response to infection. In the context of LPS stimulation, the compound’s action leads to the phosphorylative inactivation of GSK3β at Ser9, β-catenin accumulation, and abrogation of NFκB p65 phosphorylation .
Result of Action
The compound acts as a suppressor of inflammation in surface TLR-engaged primary human monocytes . It increases the production of pro-inflammatory cytokines in naive monocytes but suppresses cytokine production in TLR2, -4, and -5-engaged monocytes .
Future Directions
properties
IUPAC Name |
3-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-22-15-13(11-19-22)14(18-10-12-6-3-2-4-7-12)20-16(21-15)17-8-5-9-23/h2-4,6-7,11,23H,5,8-10H2,1H3,(H2,17,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLNSLVNNJNFBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677791 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)
![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)

![N-Cyclopropyl-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2368604.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2368606.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2368608.png)
![[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2368609.png)


